REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/B(O)O)=[CH:4][CH:3]=1.Br[C:14]1[C:18]([CH:19]=[O:20])=[CH:17][S:16][CH:15]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C(#N)C>O.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:14]2[C:18]([CH:19]=[O:20])=[CH:17][S:16][CH:15]=2)=[CH:4][CH:3]=1 |f:2.3.4.5,8.9.10|
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)/C=C/B(O)O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=C1C=O
|
Name
|
K3PO4
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
4.7 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
94 °C
|
Type
|
CUSTOM
|
Details
|
while vigorously stirred for 32 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was purged with N2
|
Type
|
CUSTOM
|
Details
|
capped tightly
|
Type
|
CUSTOM
|
Details
|
(aluminum multi-reaction block)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (Isco CombiFlash) 0-10% EtOAc in heptane
|
Reaction Time |
32 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=CC=1C(=CSC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 285 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |